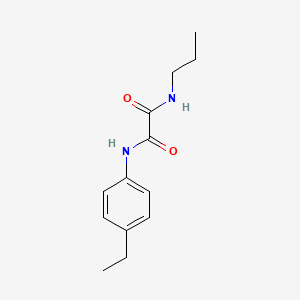

N-(4-ethylphenyl)-N'-propylethanediamide

Description

N-(4-ethylphenyl)-N'-propylethanediamide is a diamide compound characterized by two amide groups linking a 4-ethylphenyl moiety and a propyl chain. Diamides are frequently employed in pharmaceuticals, polymers, and agrochemicals due to their stability and hydrogen-bonding capabilities . The ethylphenyl group, a recurring substituent in bioactive molecules, may enhance lipophilicity and influence receptor interactions .

Properties

Molecular Formula |

C13H18N2O2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N'-(4-ethylphenyl)-N-propyloxamide |

InChI |

InChI=1S/C13H18N2O2/c1-3-9-14-12(16)13(17)15-11-7-5-10(4-2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,15,17) |

InChI Key |

BBQMXUBZHSLTPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC=C(C=C1)CC |

Origin of Product |

United States |

Preparation Methods

Formation of Ethyl-Substituted Amine

The synthesis begins with the preparation of 4-ethylaniline, a precursor derived from the reduction of 4-ethylnitrobenzene. Hydrogenation under catalytic conditions (e.g., palladium on carbon) converts the nitro group to an amine. This step typically achieves high yields (>95%) under mild hydrogen pressures (1–3 atm) and temperatures of 25–50°C.

Reaction with Ethyl Chloroacetate

The ethyl-substituted amine is subsequently reacted with ethyl chloroacetate in the presence of a base such as triethylamine. This nucleophilic acyl substitution forms the intermediate N-(4-ethylphenyl)glycine ethyl ester. Solvents like dichloromethane or tetrahydrofuran are employed, with reactions conducted at 0–5°C to minimize side reactions.

Hydrolysis to Diacid

The ester intermediate undergoes hydrolysis using aqueous sodium hydroxide to yield N-(4-ethylphenyl)glycine. Acidification with hydrochloric acid precipitates the diacid, which is isolated via filtration. Yields for this step range from 80–90%, depending on reaction time and temperature.

Coupling with Propylamine

The final step involves coupling the diacid with propylamine using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is performed in anhydrous dichloromethane under inert atmosphere, with catalytic 4-dimethylaminopyridine (DMAP) to enhance efficiency. The product is purified via column chromatography, achieving an overall yield of 65–75%.

Direct Amidation Using Coupling Agents

An alternative approach bypasses intermediate ester formation by directly coupling 4-ethylaniline and propylamine with ethanedioyl dichloride. This one-pot method requires stringent moisture control due to the reactivity of the acid chloride.

Reaction Conditions

-

Solvent : Anhydrous tetrahydrofuran or dimethylformamide.

-

Temperature : 0°C to room temperature.

-

Stoichiometry : A 1:1 molar ratio of 4-ethylaniline to propylamine, with excess ethanedioyl dichloride (1.2 equiv).

Challenges and Optimizations

-

Byproduct Formation : Competitive acylation of a single amine group can occur, necessitating precise stoichiometry.

-

Catalysis : DMAP (10 mol%) improves reaction efficiency, reducing side products.

-

Yield : 60–70%, with purity >95% after recrystallization from ethanol.

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Stepwise Synthesis | DCC/DMAP | 0–25 | 65–75 | 98 |

| Direct Amidation | None | 0–25 | 60–70 | 95 |

| Reductive Amination* | Pt/C | 50–80 | 70–85 | 97 |

*Theoretical values based on analogous reactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

The structure of N-(4-ethylphenyl)-N'-propylethanediamide is confirmed via H NMR spectroscopy:

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 234.1368 (calculated for CHNO).

Industrial-Scale Considerations

Solvent Selection

-

Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

-

Ethereal solvents (e.g., THF) offer easier workup but require low-temperature controls.

Catalytic Efficiency

Platinum-based catalysts, while costly, provide superior turnover numbers (TON > 1,000) in hydrogenation steps. Nickel catalysts offer a cost-effective alternative but may require higher pressures.

Environmental Impact

Waste streams containing carbodiimide byproducts (e.g., dicyclohexylurea) necessitate specialized treatment, favoring coupling agents like EDC, which generate water-soluble urea derivatives.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The ethanediamide group can participate in nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethanediamides.

Scientific Research Applications

N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticonvulsant and antimicrobial properties.

Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of N-(4-ETHYLPHENYL)-N-PROPYLETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N'-Diacetyl-1,4-phenylenediamine

- Structure : Features two acetyl groups attached to a phenylenediamine backbone (C₁₀H₁₂N₂O₂) .

- Applications : Used in laboratory research (e.g., dye synthesis or polymer precursors) but lacks pharmaceutical or household applications .

VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Structure : Combines a 4-ethylphenyl group with a triazole-thioacetamide moiety (C₁₉H₂₂N₄OS) .

- Applications : Modulates insect odorant receptors, highlighting the role of ethylphenyl groups in sensory function .

- Contrast : The triazole ring and sulfur atom in VUAA1 introduce distinct electronic properties compared to the simpler ethanediamide backbone of the target compound.

iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide)

- Structure : Contains an oxazole ring, ethylphenyl group, and phenethyl chain (C₂₃H₂₅N₃O₂S) .

- Applications : Potent Wnt/β-catenin pathway inhibitor, suppressing cytokine production in macrophages .

- Contrast : The oxazole ring and sulfanyl group enhance its binding specificity to β-catenin, a feature absent in ethanediamides.

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

- Structure : Propanamide with a piperidinyl-methoxymethyl substituent (C₁₆H₂₄N₂O₂) .

- Applications : Pharmaceutical intermediate, emphasizing the utility of amides in drug synthesis .

- Contrast : The piperidine ring introduces conformational rigidity, whereas the target compound’s ethanediamide backbone may offer greater rotational flexibility.

3-Chloro-N-phenyl-phthalimide

- Structure: Phthalimide derivative with chloro and phenyl groups (C₁₄H₈ClNO₂) .

- Applications: Monomer for polyimide synthesis, leveraging thermal stability .

- Contrast : The aromatic phthalimide core differs significantly from aliphatic ethanediamides, impacting solubility and polymer compatibility.

Data Table: Structural and Functional Comparison

Key Research Findings

- Ethylphenyl Utility : Ethylphenyl groups enhance lipophilicity and receptor binding, as seen in VUAA1 and iCRT3 .

- Amide Backbone Flexibility : Aliphatic diamides (e.g., N,N'-Diacetyl-1,4-phenylenediamine) may exhibit lower thermal stability compared to aromatic phthalimides but offer tunable solubility .

- Bioactivity : Compounds with heterocycles (e.g., oxazole, triazole) demonstrate targeted pathway inhibition, whereas simpler diamides may require derivatization for specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(4-ethylphenyl)-N'-propylethanediamide, and how can reaction conditions be optimized for yield?

- Methodology : Synthesis typically involves coupling reactions using reagents like carbodiimides (e.g., EDC·HCl) and catalysts such as DMAP in dichloromethane under inert atmospheres . Temperature control (e.g., 20°C) and solvent selection (polar aprotic solvents) are critical. Yield optimization can be achieved by adjusting stoichiometry, reaction time (e.g., 12 hours), and purification via recrystallization or chromatography .

Q. Which spectroscopic techniques are essential for confirming the structure of N-(4-ethylphenyl)-N'-propylethanediamide?

- Methodology :

- NMR Spectroscopy : H and C NMR are used to verify the ethylphenyl and propylamide groups. For example, ethyl protons appear as a triplet (~1.2 ppm) and quartet (~2.6 ppm), while amide protons resonate at ~6.5–8.5 ppm .

- IR Spectroscopy : Confirm amide bonds (C=O stretch ~1650–1700 cm) and aromatic C-H stretches (~3000–3100 cm) .

- Mass Spectrometry : LC-MS or ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) and purity .

Q. How can solubility and stability be assessed for this compound in biological assays?

- Methodology : Solubility is tested in DMSO, ethanol, or aqueous buffers (e.g., PBS) via UV-Vis spectroscopy (λmax ~255 nm) . Stability studies involve HPLC analysis under varying pH (4–9) and temperatures (4°C to 37°C) over 24–72 hours. Long-term storage at -20°C in anhydrous conditions is recommended .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and biological interactions of N-(4-ethylphenyl)-N'-propylethanediamide?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. Parameters include force fields (CHARMM36) and solvation models (TIP3P) .

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity sites. Tools like Gaussian 09 with B3LYP/6-31G* basis sets are standard .

- Docking Studies : Use AutoDock Vina to model binding affinities to receptors (e.g., calmodulin) based on crystallographic data .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts with computed values (e.g., via ACD/Labs or ChemDraw). Discrepancies in aromatic regions may indicate conformational flexibility .

- X-ray Crystallography : Resolve ambiguous structures by determining crystal packing and hydrogen-bonding networks .

- Tandem MS/MS : Fragmentation patterns can clarify isomeric or tautomeric forms not discernible via NMR .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Functional Group Modifications : Replace the ethylphenyl group with halogenated or hydroxylated analogs to alter hydrophobicity or hydrogen-bonding capacity .

- Bioisosteric Replacement : Substitute the propylamide chain with sulfonamide or triazole moieties to improve metabolic stability .

- In Vitro Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or SPR to quantify binding kinetics .

Q. What are the best practices for troubleshooting low yields in large-scale synthesis?

- Methodology :

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .

- Purification Optimization : Employ flash chromatography with gradients (e.g., 5–50% ethyl acetate/hexane) or preparative HPLC for polar byproducts .

- Scale-Up Considerations : Adjust mixing efficiency (e.g., overhead stirring) and heat dissipation to prevent exothermic side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.